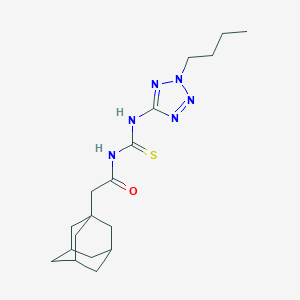
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(2,2-DIPHENYLACETAMIDO)BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(2,2-DIPHENYLACETAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoate derivatives This compound is characterized by the presence of an ethyl ester group, a piperazine ring with an acetyl substituent, and a diphenylacetamido group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(2,2-DIPHENYLACETAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoate Core: Starting with a substituted benzene derivative, the benzoate core can be synthesized through esterification reactions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzene ring is replaced by the piperazine moiety.
Acetylation of Piperazine: The piperazine ring can be acetylated using acetic anhydride or acetyl chloride under basic conditions.
Attachment of the Diphenylacetamido Group: The diphenylacetamido group can be introduced through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(2,2-DIPHENYLACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent or in drug development.
Industry: Used in the production of specialty chemicals or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(2,2-DIPHENYLACETAMIDO)BENZOATE would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ETHYL 4-(4-METHYLPIPERAZIN-1-YL)-3-(2,2-DIPHENYLACETAMIDO)BENZOATE: Similar structure with a methyl group instead of an acetyl group on the piperazine ring.
ETHYL 4-(4-ACETYLPIPERIDIN-1-YL)-3-(2,2-DIPHENYLACETAMIDO)BENZOATE: Similar structure with a piperidine ring instead of a piperazine ring.
Uniqueness
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(2,2-DIPHENYLACETAMIDO)BENZOATE is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new pharmaceuticals or studying specific biochemical pathways.
Eigenschaften
Molekularformel |
C29H31N3O4 |
|---|---|
Molekulargewicht |
485.6g/mol |
IUPAC-Name |
ethyl 4-(4-acetylpiperazin-1-yl)-3-[(2,2-diphenylacetyl)amino]benzoate |
InChI |
InChI=1S/C29H31N3O4/c1-3-36-29(35)24-14-15-26(32-18-16-31(17-19-32)21(2)33)25(20-24)30-28(34)27(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-15,20,27H,3,16-19H2,1-2H3,(H,30,34) |
InChI-Schlüssel |
OLLCJDIDWIIBQX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-propoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B505329.png)
![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B505331.png)
![N-[(2-methyltetrazol-5-yl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B505334.png)
![3-methyl-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B505335.png)
![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B505336.png)
![N-[4-({[(1-adamantylacetyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-furamide](/img/structure/B505337.png)
![5-bromo-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B505339.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B505340.png)
![2-bromo-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B505341.png)
![2-methoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B505343.png)
![N-[3-(benzyloxy)benzoyl]-N'-(2-butyl-2H-tetraazol-5-yl)thiourea](/img/structure/B505345.png)



